molecular formula C20H23N5OS B11960896 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B11960896
M. Wt: 381.5 g/mol
InChI Key: KDLAKIOJEPTQDT-UHFFFAOYSA-N
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Description

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide is a complex organic compound that features a tetraazole ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetraazole is then reacted with a thiol to form the thioether linkage. The final step involves the acylation of the thioether with an isopropyl-phenylacetamide derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The tetraazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-methyl-N-phenylacetamide
  • 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-(4-methylphenyl)acetamide
  • 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-(2-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide lies in its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H23N5OS/c1-14(2)24(17-8-6-5-7-9-17)19(26)13-27-20-21-22-23-25(20)18-12-15(3)10-11-16(18)4/h5-12,14H,13H2,1-4H3

InChI Key

KDLAKIOJEPTQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C

Origin of Product

United States

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